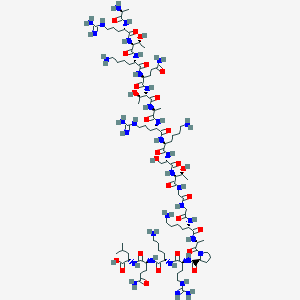

Histone H3 (1-20)

Beschreibung

Eigenschaften

Molekularformel |

C91H167N35O27 |

|---|---|

Molekulargewicht |

2183.5 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C91H167N35O27/c1-45(2)41-61(88(152)153)121-79(143)59(29-31-64(97)131)117-74(138)53(22-10-14-34-93)115-77(141)57(26-18-38-106-90(101)102)119-83(147)63-28-20-40-126(63)87(151)48(5)111-73(137)52(21-9-13-33-92)112-67(134)43-108-66(133)42-109-84(148)68(49(6)128)123-82(146)62(44-127)122-78(142)54(23-11-15-35-94)116-76(140)56(25-17-37-105-89(99)100)114-72(136)47(4)110-85(149)69(50(7)129)124-81(145)60(30-32-65(98)132)118-75(139)55(24-12-16-36-95)120-86(150)70(51(8)130)125-80(144)58(113-71(135)46(3)96)27-19-39-107-91(103)104/h45-63,68-70,127-130H,9-44,92-96H2,1-8H3,(H2,97,131)(H2,98,132)(H,108,133)(H,109,148)(H,110,149)(H,111,137)(H,112,134)(H,113,135)(H,114,136)(H,115,141)(H,116,140)(H,117,138)(H,118,139)(H,119,147)(H,120,150)(H,121,143)(H,122,142)(H,123,146)(H,124,145)(H,125,144)(H,152,153)(H4,99,100,105)(H4,101,102,106)(H4,103,104,107)/t46-,47-,48-,49+,50+,51+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,68-,69-,70-/m0/s1 |

InChI-Schlüssel |

FMWOKSJRUYSZDS-UIOHYKFDSA-N |

Isomerische SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)N)O |

Kanonische SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Histone Code of H3(1-20): A Technical Guide to Post-Translational Modifications and Gene Expression

For Researchers, Scientists, and Drug Development Professionals

The N-terminal tail of Histone H3 (amino acids 1-20) is a critical hub for post-translational modifications (PTMs) that orchestrate the dynamic regulation of gene expression. This technical guide provides an in-depth exploration of the key PTMs within this region—methylation, acetylation, phosphorylation, and ubiquitination—and their intricate interplay in controlling chromatin structure and transcriptional outcomes. Detailed experimental protocols, quantitative data summaries, and signaling pathway visualizations are provided to support researchers in their investigation of these fundamental epigenetic mechanisms.

Core Post-Translational Modifications of Histone H3 (1-20) and Their Impact on Gene Expression

The H3(1-20) tail is densely decorated with PTMs that act as a "histone code," read by various nuclear proteins to enact specific downstream effects on chromatin accessibility and gene transcription.

Lysine (B10760008) Methylation: A Dichotomous Regulator

Histone H3 lysine methylation is a key regulator of gene expression, with the specific lysine residue and the degree of methylation (mono-, di-, or tri-methylation) determining its functional outcome.

-

H3K4 Methylation (H3K4me1/me2/me3): A Hallmark of Active Transcription Trimethylation of H3K4 (H3K4me3) is strongly associated with the transcription start sites (TSSs) of actively transcribed genes.[1] It facilitates gene activation by recruiting chromatin remodeling complexes, such as NURF, which make the DNA more accessible to the transcriptional machinery.[2] H3K4me3 is deposited by SET1/MLL (Mixed Lineage Leukemia) family of methyltransferases.[3][4] Monomethylation (H3K4me1) and dimethylation (H3K4me2) are often found at enhancers and promoters of active or poised genes.[5]

-

H3K9 Methylation (H3K9me1/me2/me3): A Signature of Gene Silencing In contrast to H3K4 methylation, trimethylation of H3K9 (H3K9me3) is a canonical mark of heterochromatin and gene repression. H3K9me3 creates binding sites for Heterochromatin Protein 1 (HP1), which recruits further silencing machinery and promotes chromatin compaction. The primary enzymes responsible for H3K9 methylation are SUV39H1 and G9a (also known as EHMT2). While H3K9me2/3 are generally repressive, H3K9me1 is enriched at the transcriptional start sites of active genes.

Lysine Acetylation: An Activator of Transcription

Acetylation of lysine residues on the H3 tail, such as H3K9ac and H3K14ac, is predominantly linked to transcriptional activation.

-

H3K14 Acetylation (H3K14ac): A Mark of Active and Inducible Promoters H3K14 acetylation is a key mark of active promoters and enhancers. It is often found to co-occur with H3K9ac and H3K4me3 at active gene promoters. This modification is written by histone acetyltransferases (HATs) like p300/CBP and PCAF. H3K14ac promotes gene expression by neutralizing the positive charge of the lysine residue, thereby weakening the interaction between the histone tail and the negatively charged DNA backbone, leading to a more open and accessible chromatin structure.

Serine Phosphorylation: A Dynamic Switch

Phosphorylation of serine residues on the H3 tail is a highly dynamic modification involved in both transcriptional activation and chromosome condensation during mitosis.

-

H3S10 Phosphorylation (H3S10ph): A Key Player in Immediate-Early Gene Activation Phosphorylation of H3S10 is rapidly induced at the promoters of immediate-early genes in response to various stimuli, such as growth factors and stress. This modification is mediated by kinases like Aurora kinases (A and B) and Mitogen- and Stress-activated Kinases (MSK1/2). H3S10ph is thought to facilitate gene activation by creating a more open chromatin environment and by influencing the binding of other regulatory proteins.

Lysine Ubiquitination: A Multifaceted Regulator

Ubiquitination of lysine residues on the H3 tail is a larger modification that can have diverse effects on transcription, depending on the context.

-

H3K18 Ubiquitination (H3K18ub): A Link to Transcriptional Regulation and Crosstalk Mono-ubiquitination of H3K18 is an emerging PTM with roles in transcriptional regulation. The E3 ubiquitin ligase UHRF1 has been shown to catalyze H3K18ub. This modification has been linked to the maintenance of DNA methylation and can crosstalk with other histone marks, such as H3K9 methylation, to reinforce heterochromatic states.

Quantitative Data on H3(1-20) PTMs and Gene Expression

The following tables summarize the quantitative relationships between key H3(1-20) PTMs and gene expression, based on data from representative studies.

| Modification | Location | Fold Enrichment (ChIP-qPCR/ChIP-seq) | Gene | Fold Change in Expression | Organism/Cell Line | Reference |

| H3K4me3 | Promoter (TSS) | High enrichment at active genes | Actively transcribed genes | Positively correlated (e.g., log2 RPKM > 6) | Bactrocera dorsalis | |

| H3K9me3 | Promoter/Gene Body | High enrichment at repressed genes | Repressed genes | Negatively correlated (e.g., ~2-fold decrease) | Human heterokaryons | |

| H3K14ac | Promoter | Enriched at active promoters | PAI-1, p21 | Increased expression with TGF-β1 treatment | Rat Mesangial Cells | |

| H3S10ph | Promoter | Rapidly induced at immediate-early genes | c-fos, urokinase plasminogen activator | Diminished expression with MSK1 inhibitor | Mouse Fibroblasts |

Crosstalk Between Histone H3(1-20) Modifications

The functional output of the histone code is not determined by individual PTMs in isolation but by their combinatorial patterns and intricate crosstalk.

-

The "Methyl/Phospho Switch": H3K9me and H3S10ph A well-established example of crosstalk is the antagonistic relationship between H3K9 methylation and H3S10 phosphorylation. Phosphorylation of H3S10 can physically block the binding of the H3K9 methyltransferase G9a and inhibit the "reading" of H3K9me by proteins like HP1. This "methyl/phospho switch" can convert a repressive chromatin domain into a more permissive one.

-

Acetylation and Methylation Interplay: H3K14ac and H3K9me H3K14 acetylation can also influence H3K9 methylation. The triple Tudor domain of the H3K9 methyltransferase SETDB1 has been shown to bind to histone H3 tails that are both methylated at K9 and acetylated at K14. This suggests a model where H3K14ac may play a role in recruiting or modulating the activity of H3K9 methyltransferases.

-

Ubiquitination and Methylation Crosstalk: H3K18ub and H3K9me3 Recent studies have revealed crosstalk between H3K18 ubiquitination and H3K9 trimethylation. H3K18ub, catalyzed by UHRF1, can enhance the methyltransferase activity of SUV39H1/H2, leading to the nucleation of new H3K9me3 domains. This provides a mechanism for reinforcing repressive chromatin states.

Signaling Pathways Regulating H3(1-20) Modifications

The dynamic nature of histone PTMs is regulated by complex signaling pathways that respond to extracellular cues.

MAPK Pathway and H3S10 Phosphorylation

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that leads to the phosphorylation of H3S10 and the activation of immediate-early genes. Extracellular signals such as growth factors (e.g., EGF) and cellular stress activate a cascade of kinases, including ERK and p38, which in turn activate the downstream kinases MSK1 and MSK2. Activated MSK1/2 then phosphorylate H3S10 at the promoters of target genes.

PI3K/Akt Pathway and Histone Acetylation

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway plays a crucial role in regulating cellular processes, including gene expression, partly through the modulation of histone acetylation. Activation of this pathway by growth factors leads to the activation of the kinase Akt, which can then phosphorylate and activate the histone acetyltransferase p300. Activated p300 then acetylates histone tails, including H3K14, leading to a more open chromatin structure and gene activation.

Experimental Protocols

Accurate and reproducible detection of histone PTMs is crucial for their study. The following sections provide detailed protocols for three key techniques.

Chromatin Immunoprecipitation (ChIP)

ChIP is a powerful technique used to map the genomic locations of specific histone modifications or other DNA-associated proteins.

Protocol:

-

Cross-linking: Treat cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to crosslink proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis: Harvest and lyse the cells to release the nuclei.

-

Chromatin Shearing: Resuspend the nuclear pellet in a lysis buffer and shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion (e.g., with micrococcal nuclease).

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the histone modification of interest overnight at 4°C. Add protein A/G beads to capture the antibody-chromatin complexes.

-

Washing: Wash the beads extensively to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating at 65°C in the presence of high salt.

-

DNA Purification: Purify the DNA using phenol-chloroform extraction or a DNA purification kit.

-

Analysis: Quantify the enrichment of specific DNA sequences using quantitative PCR (qPCR) or analyze the entire genome using high-throughput sequencing (ChIP-seq).

Western Blotting

Western blotting is used to detect and quantify the overall levels of specific histone modifications in a sample.

Protocol:

-

Histone Extraction: Isolate histones from cells or tissues, typically by acid extraction.

-

SDS-PAGE: Separate the histone proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Blocking: Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the histone modification of interest.

-

Secondary Antibody Incubation: Wash the membrane and then incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate that is converted into a light-emitting product by the enzyme on the secondary antibody.

-

Image Analysis: Capture the light signal using a CCD camera or X-ray film and quantify the band intensities using image analysis software.

Mass Spectrometry

Mass spectrometry (MS) is a powerful technique for the comprehensive and unbiased identification and quantification of histone PTMs.

Protocol:

-

Histone Extraction and Digestion: Purify histones and digest them into smaller peptides using a protease such as trypsin. Chemical derivatization (e.g., propionylation) of lysine residues is often performed before digestion to ensure proper peptide lengths for analysis.

-

Liquid Chromatography (LC) Separation: Separate the complex mixture of peptides using high-performance liquid chromatography (HPLC).

-

Mass Spectrometry (MS) Analysis: Introduce the separated peptides into a mass spectrometer. In the first stage (MS1), the mass-to-charge ratio of the intact peptides is measured.

-

Tandem Mass Spectrometry (MS/MS): Select specific peptides for fragmentation. The resulting fragment ions are then analyzed in the second stage (MS/MS) to determine the amino acid sequence and the location of any PTMs.

-

Data Analysis: Use specialized software to search the MS/MS data against a protein database to identify the peptides and their modifications. The relative abundance of different PTMs can be quantified by comparing the signal intensities of the corresponding peptides.

Implications for Drug Development

The enzymes that write, erase, and read histone modifications are attractive targets for therapeutic intervention in a variety of diseases, including cancer. A thorough understanding of the roles of specific H3(1-20) PTMs in gene regulation is essential for the development of novel epigenetic drugs. For example, inhibitors of histone deacetylases (HDACs) and histone methyltransferases (HMTs) are currently in clinical trials for the treatment of various cancers. This guide provides a foundational understanding of the key PTMs and the methodologies used to study them, which is critical for the identification and validation of new drug targets in the field of epigenetics.

References

- 1. Histone PTMs and Data Analysis Software: Tools for Peak Assignment and Quantitation - Creative Proteomics [creative-proteomics.com]

- 2. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Phosphorylation of H3S10 Blocks the Access of H3K9 by Specific Antibodies and Histone Methyltransferase: IMPLICATION IN REGULATING CHROMATIN DYNAMICS AND EPIGENETIC INHERITANCE DURING MITOSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mass spectrometry-based strategies for characterization of histones and their post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]

The Functional Significance of H3K4 Methylation within the Histone H3 (1-20) Sequence: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the functional roles of lysine (B10760008) 4 methylation on histone H3 (H3K4), focusing on the N-terminal tail (amino acids 1-20). It details the regulatory mechanisms, downstream effects, and the intricate interplay of this epigenetic mark in gene expression, cellular processes, and disease. This document also includes detailed experimental protocols for the study of H3K4 methylation and visual representations of key pathways and workflows.

Core Concepts of H3K4 Methylation

Histone H3 lysine 4 (H3K4) methylation is a critical epigenetic modification predominantly associated with active transcription.[1][2] This mark exists in three states: mono- (H3K4me1), di- (H3K4me2), and tri-methylation (H3K4me3), each with distinct genomic distributions and functional implications.[3] The precise regulation of these methylation states is crucial for normal development and is often dysregulated in various diseases, including cancer and neurodevelopmental disorders.[4][5]

The functional consequences of H3K4 methylation are mediated by a sophisticated interplay of "writer," "eraser," and "reader" proteins.

-

Writers (Histone Methyltransferases - HMTs): These enzymes catalyze the transfer of methyl groups to the lysine residue. In mammals, the SET1/COMPASS family of complexes, including MLL1-4, SET1A, and SET1B, are the primary writers of H3K4 methylation.

-

Erasers (Histone Demethylases - KDMs): These enzymes remove methyl groups. The lysine-specific demethylase (LSD/KDM1) and Jumonji C (JmjC) domain-containing families of proteins are responsible for erasing H3K4 methylation marks.

-

Readers: These proteins recognize and bind to specific methylation states of H3K4, translating the epigenetic mark into functional outcomes. Reader domains include PHD fingers, Tudor domains, and chromodomains, which are often components of larger protein complexes involved in chromatin remodeling and transcriptional regulation.

Functional Roles of Different H3K4 Methylation States

The distinct methylation states of H3K4 have specific locations and functions within the genome.

-

H3K4me3: This mark is predominantly found at the transcription start sites (TSSs) of active genes and is strongly correlated with transcriptional initiation. It facilitates the recruitment of RNA Polymerase II and other components of the transcription machinery. H3K4me3 can also be found in "bivalent" domains at the promoters of developmental genes in embryonic stem cells, co-localizing with the repressive mark H3K27me3, keeping these genes poised for rapid activation or repression during differentiation.

-

H3K4me1: In contrast to H3K4me3, H3K4me1 is enriched at distal regulatory elements, particularly enhancers. It is associated with active or poised enhancers and is thought to play a role in marking these regions for activation.

-

H3K4me2: The role of H3K4me2 is less defined, but it is generally found in a broader distribution around TSSs and within gene bodies of actively transcribed genes. It is considered a general marker of active chromatin and may represent a transitional state between H3K4me1 and H3K4me3.

Quantitative Data on H3K4 Methylation

The following tables summarize key quantitative data related to H3K4 methylation.

Table 1: Dissociation Constants (Kd) of Reader Proteins for H3K4 Methylation States

| Reader Protein (Domain) | H3K4me0 (μM) | H3K4me1 (μM) | H3K4me2 (μM) | H3K4me3 (μM) | Reference |

| DNMT3A (ADD) | High Affinity | Weak Affinity | Weak Affinity | Weak Affinity | |

| ING4 (PHD) | No Binding | Weak Binding | Moderate Binding | Strongest Binding | |

| Spp1 (PHD) | - | - | - | High Affinity | |

| TAF3 (PHD) | - | - | - | High Affinity | |

| BPTF (PHD) | - | - | - | High Affinity | |

| CHD1 (Chromodomain) | - | - | - | High Affinity |

Table 2: Relative Abundance of H3K4 Methylation States at Different Genomic Regions

| Genomic Region | H3K4me1 Enrichment | H3K4me2 Enrichment | H3K4me3 Enrichment | Reference |

| Active Promoters | Low | Moderate | High | |

| Enhancers | High | Low | Very Low | |

| Gene Bodies | Moderate | High | Low | |

| Intergenic Regions | Low | Low | Low |

Signaling Pathways and Crosstalk

The regulation of H3K4 methylation is integrated with various cellular signaling pathways and exhibits significant crosstalk with other histone modifications.

Signaling Pathway Influencing H3K4 Methylation

Caption: Signaling pathway from extracellular cues to H3K4 methylation and gene expression.

Crosstalk with Other Histone Modifications

H3K4 methylation does not function in isolation but rather in a complex interplay with other histone modifications. This "histone crosstalk" can be synergistic or antagonistic.

-

H2B Monoubiquitination (H2Bub1): Monoubiquitination of histone H2B is a prerequisite for H3K4 di- and trimethylation by the COMPASS complex.

-

H3 Acetylation: H3K4 methylation is often found alongside histone acetylation at active promoters and enhancers, creating a chromatin environment conducive to transcription. The ING4 reader protein, for instance, links H3K4me3 to histone H3 acetylation.

-

H3R2 Methylation: Methylation of arginine 2 on histone H3 (H3R2) can inhibit the trimethylation of H3K4 by the SET1/COMPASS complex.

-

H3K27 Methylation: As mentioned earlier, the co-occurrence of H3K4me3 and H3K27me3 at "bivalent" promoters in stem cells creates a poised transcriptional state.

Caption: Interplay between H3K4 methylation and other key histone modifications.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study H3K4 methylation.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine the genomic localization of H3K4 methylation.

Protocol:

-

Cross-linking: Treat cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench with 125 mM glycine.

-

Cell Lysis and Chromatin Shearing: Lyse cells and isolate nuclei. Shear chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate sheared chromatin overnight at 4°C with an antibody specific for the H3K4 methylation state of interest (e.g., anti-H3K4me3).

-

Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.

-

DNA Purification: Purify the DNA using phenol-chloroform extraction or a commercial kit.

-

Analysis: Analyze the enriched DNA by qPCR (ChIP-qPCR) or high-throughput sequencing (ChIP-seq).

Caption: A streamlined workflow for Chromatin Immunoprecipitation (ChIP).

Histone Western Blot

Western blotting is used to detect and quantify the overall levels of H3K4 methylation.

Protocol:

-

Histone Extraction: Isolate nuclei from cells and perform an acid extraction (e.g., with 0.4 N H2SO4) to enrich for histones.

-

Protein Quantification: Determine the protein concentration of the histone extract using a Bradford or BCA assay.

-

Sample Preparation: Mix 0.5-1 µg of histones with 1X LDS sample buffer and a reducing agent (e.g., 100 mM DTT). Heat at 95°C for 5 minutes.

-

Gel Electrophoresis: Separate the histone proteins on a high-percentage (e.g., 15%) SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane (0.2 µm pore size is recommended for small histone proteins).

-

Blocking: Block the membrane for 1 hour at room temperature with 5% BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the H3K4 methylation state of interest overnight at 4°C or for 1.5-2 hours at room temperature.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Analysis: Quantify band intensities and normalize to a loading control such as total Histone H3.

Mass Spectrometry (MS) for Histone PTM Analysis

MS provides an unbiased and comprehensive analysis of histone post-translational modifications (PTMs), allowing for the identification and quantification of various H3K4 methylation states and their combinations with other PTMs.

Bottom-up MS Protocol Overview:

-

Histone Extraction: Isolate histones from cells or tissues as described for Western blotting.

-

Derivatization and Digestion: Chemically derivatize the histone proteins (e.g., using propionic anhydride) to block lysine side chains. Then, digest the histones into smaller peptides using an enzyme like trypsin. This process generates peptides of a suitable size for MS analysis.

-

Peptide Derivatization: Derivatize the newly generated N-termini of the peptides to improve their chromatographic properties.

-

LC-MS/MS Analysis: Separate the peptides using nano-liquid chromatography (nLC) and analyze them using a high-resolution mass spectrometer. The instrument measures the mass-to-charge ratio of the peptides (MS1) and then fragments them to determine their amino acid sequence and modification sites (MS/MS).

-

Data Analysis: Analyze the MS data to identify peptides and their modifications. The relative abundance of different PTMs can be quantified by comparing the peak areas of the corresponding peptides.

Conclusion

The methylation of histone H3 at lysine 4 is a cornerstone of epigenetic regulation. The distinct roles of its mono-, di-, and trimethylated forms in marking enhancers and promoters underscore its importance in orchestrating precise gene expression programs. The intricate network of writers, erasers, and readers, along with the extensive crosstalk with other histone modifications, highlights the complexity of the histone code. A thorough understanding of these mechanisms, facilitated by the experimental approaches detailed in this guide, is paramount for researchers in basic science and is of critical importance for the development of novel therapeutic strategies targeting epigenetic dysregulation in disease.

References

- 1. mdpi.com [mdpi.com]

- 2. Role of H3K4 mono-methylation in gene regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functional Roles of H3K4 Methylation in Transcriptional Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of histone H3K4 methylation in brain development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of histone H3K4 methylation in brain development and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Histone H3 (1-20) peptide interactions with reader domain proteins

An In-depth Technical Guide to Histone H3 (1-20) Peptide Interactions with Reader Domain Proteins

Audience: Researchers, scientists, and drug development professionals.

Introduction

The N-terminal tail of histone H3 is a hub for a multitude of post-translational modifications (PTMs), creating a complex epigenetic landscape. These PTMs, particularly within the first 20 amino acids, serve as docking sites for specialized "reader" domain proteins. These readers recognize specific modifications and recruit effector complexes that modulate chromatin structure and gene expression. Understanding the quantitative and mechanistic basis of these interactions is critical for deciphering the histone code and for the development of novel epigenetic therapies.

This guide provides a technical overview of the interactions between histone H3 (1-20) peptides, bearing key methylation marks, and their cognate reader domains. It summarizes quantitative binding data, details common experimental protocols used to measure these interactions, and illustrates the underlying biological pathways and experimental workflows.

Quantitative Binding Data

The affinity between a reader domain and a modified histone peptide is a crucial determinant of its biological function. These interactions are often characterized by their dissociation constant (Kd), with lower Kd values indicating higher affinity. The following tables summarize key quantitative data for prominent H3 (1-20) interactions.

Table 2.1: H3K4me3 Interactions

Trimethylation of Lysine 4 on Histone H3 (H3K4me3) is a hallmark of active gene promoters.[1][2] This mark is recognized by reader proteins containing a plant homeodomain (PHD) finger, among others.[3][4]

| Reader Domain Protein | H3 Peptide Sequence/Context | Method | Dissociation Constant (Kd) | Reference |

| BPTF (PHD Finger) | H3(1-15)K4me3 | Isothermal Titration Calorimetry (ITC) | ~2.7 µM | [5] |

| BPTF (PHD Finger) | H3(1-15)K4me2 | Isothermal Titration Calorimetry (ITC) | Weaker than K4me3 | |

| BPTF (PHD Finger) | H3(1-15)K4me1 / me0 | Isothermal Titration Calorimetry (ITC) | Further decreased affinity | |

| BPTF (PHD Finger) | H3Kc4me3-Tail (in Nucleosome) | NMR Spectroscopy | 12 ± 1 µM | |

| ING3 (PHD Finger) | H3K4me3 | Not Specified | Binds specifically | |

| CHD1 (Chromodomain) | H3K4me3 | Not Specified | Binds specifically |

Table 2.2: H3K9me3 Interactions

Trimethylation of Lysine 9 (H3K9me3) is a canonical mark of transcriptionally silent heterochromatin. It is primarily recognized by proteins containing a chromodomain, most notably Heterochromatin Protein 1 (HP1).

| Reader Domain Protein | H3 Peptide Sequence/Context | Method | Dissociation Constant (Kd) | Reference |

| Chp1 (Chromodomain) | H3K9me3 | Fluorescence Polarization | High Affinity (tighter than Swi6) | |

| Swi6 (HP1 homolog) | H3K9me3 | Fluorescence Polarization | Lower Affinity than Chp1 | |

| Human HP1α (CD) | H3K9me3 | Fluorescence Polarization | 0.6 µM | |

| Human HP1β (CD) | H3K9me3 | Fluorescence Polarization | 0.2 µM | |

| Human HP1γ (CD) | H3K9me3 | Fluorescence Polarization | 1.1 µM | |

| Human HP1α (CD) | H3K9me3S10ph | Fluorescence Polarization | > 500 µM (Binding impaired) |

Table 2.3: H3K27me3 Interactions

Trimethylation of Lysine 27 (H3K27me3) is a repressive mark deposited by the Polycomb Repressive Complex 2 (PRC2) and is associated with facultative heterochromatin. The EED subunit of PRC2 contains a WD40 domain that directly recognizes this mark, creating a positive feedback loop for PRC2 activity.

| Reader Domain Protein | H3 Peptide Sequence/Context | Method | Dissociation Constant (Kd) | Reference |

| PRC2 (EED subunit) | H3K27me3 | Not Specified | Binds specifically, allosterically stimulates complex | |

| PRC2 | Mononucleosome | Not Specified | Mid-nanomolar range | |

| CBX7 (Chromodomain) | H3(15-34)K27me3 | Not Specified | Equivalent binding to H3K9me3 |

Signaling Pathways and Experimental Workflows

Visualizing the context of these molecular interactions is essential. The following diagrams illustrate a key signaling pathway initiated by H3K4me3 recognition and a typical experimental workflow for quantifying these interactions.

Experimental Protocols

Accurate and reproducible data rely on well-defined experimental protocols. Below are methodologies for two key techniques used to quantify histone-peptide interactions.

Protocol: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) in a single experiment.

A. Materials:

-

Purified reader domain protein (e.g., BPTF-PHD)

-

Synthetic histone H3(1-20) peptide with desired modification (e.g., K4me3)

-

ITC Buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 1 mM TCEP). Crucially, the protein and peptide must be in identical, degassed buffer to minimize heats of dilution.

-

Isothermal Titration Calorimeter (e.g., MicroCal ITC200)

B. Procedure:

-

Sample Preparation:

-

Thoroughly dialyze the purified protein against the ITC buffer.

-

Dissolve the synthetic peptide in the exact same buffer batch used for the final dialysis step.

-

Accurately determine the concentration of both protein and peptide solutions.

-

Degas both solutions immediately before the experiment to prevent air bubbles.

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25°C).

-

Set the stirring speed (e.g., 750 rpm).

-

Set the reference power (e.g., 10 µcal/sec).

-

-

Loading the Calorimeter:

-

Load the reader domain protein into the sample cell (concentration typically 10-50 µM).

-

Load the histone peptide into the injection syringe (concentration typically 10-20 fold higher than the cell concentration, e.g., 200-500 µM).

-

-

Titration:

-

Perform an initial small injection (e.g., 0.4 µL) to remove any material from the syringe tip, and discard this data point during analysis.

-

Proceed with a series of subsequent injections (e.g., 19 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.

-

-

Data Analysis:

-

Integrate the heat-flow peaks for each injection.

-

Correct for heats of dilution by subtracting the heat change from the final injections (where binding is saturated).

-

Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the Kd, n, and ΔH.

-

Protocol: Fluorescence Polarization (FP) Assay

FP is a solution-based technique that measures changes in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner. It is well-suited for high-throughput screening and determining binding affinities.

A. Materials:

-

Purified reader domain protein.

-

Synthetic H3(1-20) peptide with a C-terminal fluorescent label (e.g., 5-FAM).

-

Assay Buffer (e.g., 20 mM Tris pH 8.0, 250 mM NaCl, 1 mM DTT, 0.05% NP-40).

-

Black, flat-bottomed 384-well plates.

-

A microplate reader with FP capabilities.

B. Procedure:

-

Assay Setup:

-

Prepare a serial dilution of the reader domain protein in the assay buffer. This will create a range of concentrations to be tested.

-

Prepare a solution of the fluorescently labeled H3 peptide at a constant, low concentration (e.g., 50 nM).

-

-

Plate Loading:

-

In each well of the 384-well plate, combine a fixed volume of the labeled peptide solution with an equal volume of the serially diluted reader protein solution.

-

Include control wells:

-

Negative Control: Labeled peptide in buffer only (for baseline polarization).

-

Positive Control: Labeled peptide with the highest concentration of reader protein (for maximum polarization).

-

-

-

Incubation:

-

Incubate the plate at room temperature for a set period (e.g., 20-30 minutes) to allow the binding reaction to reach equilibrium.

-

-

Measurement:

-

Measure the fluorescence polarization in each well using the microplate reader. The instrument excites the sample with polarized light and measures the emission intensity parallel and perpendicular to the excitation plane.

-

-

Data Analysis:

-

Subtract the polarization value of the negative control from all other readings.

-

Plot the change in millipolarization (mP) units as a function of the reader protein concentration.

-

Fit the resulting sigmoidal curve to a one-site binding (hyperbola) equation to calculate the Kd.

-

Conclusion

The interaction between the N-terminal tail of histone H3 and its reader proteins is a cornerstone of epigenetic regulation. The quantitative data and methodologies presented here provide a framework for researchers to investigate these critical protein-peptide interactions. As our understanding of the histone code deepens, the ability to precisely measure and interpret these binding events will be paramount in developing next-generation diagnostics and therapeutics targeting the epigenetic machinery.

References

- 1. scholars.uky.edu [scholars.uky.edu]

- 2. The dynamic broad epigenetic (H3K4me3, H3K27ac) domain as a mark of essential genes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Epigenetic Writers and Erasers of Histone H3 | Cell Signaling Technology [cellsignal.com]

- 4. researchgate.net [researchgate.net]

- 5. Molecular basis for site-specific read-out of histone H3K4me3 by the BPTF PHD finger of NURF - PMC [pmc.ncbi.nlm.nih.gov]

The Expanding Histone Code: A Technical Guide to the Discovery and Characterization of Novel PTMs on the Histone H3 Tail

For Researchers, Scientists, and Drug Development Professionals

Introduction

The post-translational modification (PTM) of histones is a cornerstone of epigenetic regulation, orchestrating the dynamic transitions between transcriptionally active and silent chromatin states. The N-terminal tail of histone H3 is a hotbed of this activity, hosting a dense array of well-studied marks such as acetylation and methylation. However, recent advancements in mass spectrometry have unveiled a new layer of complexity: a diverse suite of novel acyl modifications that directly link cellular metabolism to chromatin biology.[1][2] These discoveries are expanding the "histone code" and opening new avenues for understanding gene regulation in health and disease, offering novel targets for therapeutic intervention.

This technical guide provides an in-depth overview of the discovery and characterization of these novel PTMs on the histone H3 tail. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the key methodologies, signaling pathways, and functional implications of this rapidly evolving field.

I. Discovery of Novel Histone H3 PTMs: A Mass Spectrometry-Centric Approach

The identification of novel histone PTMs has been largely driven by advances in high-resolution mass spectrometry (MS).[1][3] This powerful analytical technique allows for the unbiased detection of modifications by identifying mass shifts on histone peptides.[4] The primary MS-based strategies employed for histone PTM analysis are bottom-up, middle-down, and top-down proteomics.

-

Bottom-up proteomics , the most widely used approach, involves the enzymatic digestion of histones into short peptides (typically 5-20 amino acids) before MS analysis. This method is robust for identifying and quantifying individual PTMs.

-

Middle-down proteomics offers a key advantage by analyzing longer N-terminal tail fragments (around 50 amino acids), which preserves information about the co-occurrence of PTMs on the same histone tail. This is crucial for deciphering the combinatorial nature of the histone code.

-

Top-down proteomics analyzes intact histone proteins, providing a complete picture of all PTMs on a single molecule. However, this technique is more technically challenging.

The general workflow for the discovery of novel histone PTMs using mass spectrometry is depicted below.

II. A Compendium of Novel Histone H3 Acylations

A growing number of novel acylations have been identified on the histone H3 tail, many of which are derived from intermediates of cellular metabolism. These modifications are structurally diverse and have distinct functional implications.

| PTM Name | Acyl-CoA Donor | Key Features | Putative Functions |

| Lactylation (Kla) | Lactyl-CoA | Derived from lactate, a byproduct of glycolysis. | Associated with gene activation during macrophage polarization and wound healing. |

| Succinylation (Ksucc) | Succinyl-CoA | An intermediate of the TCA cycle. | Linked to transcriptional regulation and chromatin accessibility. |

| Crotonylation (Kcr) | Crotonyl-CoA | Derived from fatty acid metabolism. | Marks active promoters and enhancers, and plays a role in spermatogenesis. |

| Propionylation (Kpr) | Propionyl-CoA | Derived from the metabolism of certain amino acids and fatty acids. | Enriched at active gene promoters. |

| Butyrylation (Kbu) | Butyryl-CoA | Derived from fatty acid metabolism and gut microbiota. | Associated with active transcription. |

| Malonylation (Kma) | Malonyl-CoA | An intermediate in fatty acid synthesis. | Found on histones, but functional role is less clear. |

| Glutarylation (Kglu) | Glutaryl-CoA | An intermediate in amino acid metabolism. | Implicated in the DNA damage response. |

| β-hydroxybutyrylation (Kbhb) | β-hydroxybutyryl-CoA | A ketone body produced during fasting or on a ketogenic diet. | Marks active genes in the brain and liver in response to metabolic state. |

III. Quantitative Insights into Novel Histone H3 PTMs

The quantification of histone PTMs is crucial for understanding their dynamics and functional significance. Mass spectrometry-based approaches, particularly those using stable isotope labeling, allow for the precise measurement of PTM abundance and stoichiometry.

Table 1: Stoichiometry of Selected Novel Histone H3 PTMs

| Modification | Histone H3 Residue | Stoichiometry (%) | Cellular Context | Reference |

| H3K14ac | H3K14 | Varies (donor-dependent) | Human Monocyte-Derived Macrophages | |

| H3K27ac | H3K27 | Increased in Suz12 KO ESCs | Mouse Embryonic Stem Cells | |

| H3K9cr | H3K9 | ~1% of total H3 | Human and Mouse Cells | |

| H3K18la | H3K18 | Induced during M1 macrophage polarization | Mouse Bone Marrow-Derived Macrophages | |

| Lactoyl-CoA | N/A | ~0.0172 pmol/mg | Mouse Heart Tissue | |

| Crotonyl-CoA | N/A | Similar to Lactoyl-CoA | Mammalian Cells | |

| Acetyl-CoA | N/A | ~5.77 pmol/mg | Mouse Heart Tissue |

Table 2: Co-occurrence of Histone H3 PTMs

Middle-down proteomics has been instrumental in revealing the combinatorial crosstalk between different PTMs on the same histone tail.

| Co-occurring Marks | Observation | Implication | Reference |

| H3K4 methylation & H3 acetylation | Positive correlation | Suggests a link between these activating marks. | |

| H3K27 methylation & H3K36 methylation | Dynamic changes in co-occurrence | Indicates interplay between repressive and active marks. | |

| H3K9ac, K14ac, K18ac, K23ac, K27ac | Hierarchical acetylation | Suggests an ordered deposition of acetyl marks. |

IV. The Enzymatic Machinery and Signaling Pathways

The deposition, removal, and recognition of histone PTMs are tightly regulated by a dedicated enzymatic machinery of "writers," "erasers," and "readers."

-

Writers: Enzymes that catalyze the addition of a PTM. For many novel acylations, the histone acetyltransferases (HATs) p300/CBP have been shown to possess broad substrate specificity and can act as writers.

-

Erasers: Enzymes that remove a PTM. Sirtuin deacetylases, particularly SIRT5, have been identified as erasers for succinylation, malonylation, and glutarylation.

-

Readers: Proteins that specifically recognize and bind to a PTM, translating the mark into a downstream biological outcome. The YEATS domain-containing proteins have emerged as prominent readers of crotonylation.

The availability of acyl-CoA donors is a critical determinant of histone acylation levels, directly linking cellular metabolism to epigenetic regulation.

The activity of writer and eraser enzymes is also regulated by upstream signaling pathways. For instance, the activity of p300/CBP is modulated by phosphorylation and protein-protein interactions in response to various cellular signals. Similarly, the expression and activity of SIRT5 are influenced by metabolic regulators like PGC-1α and AMPK.

V. Key Experimental Protocols

This section provides detailed methodologies for the core experiments involved in the discovery and characterization of novel histone PTMs.

Protocol 1: Histone Extraction from Mammalian Cells

This protocol is adapted from standard acid extraction procedures.

Materials:

-

Hypotonic Lysis Buffer: 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT

-

0.4 N H2SO4

-

Trichloroacetic acid (TCA)

-

Acetone

-

PBS

Procedure:

-

Harvest cultured cells and wash twice with ice-cold PBS.

-

Resuspend the cell pellet in Hypotonic Lysis Buffer and incubate on ice for 30 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the nuclei.

-

Resuspend the nuclear pellet in 0.4 N H2SO4 and incubate with rotation for at least 4 hours at 4°C.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant to a new tube and add TCA to a final concentration of 25%.

-

Incubate on ice for 2 hours to precipitate the histones.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C.

-

Wash the histone pellet twice with ice-cold acetone.

-

Air-dry the pellet and resuspend in ultrapure water.

Protocol 2: Middle-Down Proteomics of Histone H3 N-terminal Tails

This protocol is a generalized workflow for middle-down MS analysis.

Materials:

-

Purified histones

-

Endoproteinase Glu-C

-

LC-MS/MS system (e.g., Orbitrap with ETD capability)

Procedure:

-

Digest purified histones with Glu-C to generate the H3 N-terminal tail peptides (residues 1-50).

-

Separate the resulting peptides using a C18 reverse-phase nano-liquid chromatography (nLC) column.

-

Analyze the eluted peptides using a high-resolution mass spectrometer.

-

Acquire MS1 scans to determine the mass of the intact peptides.

-

Fragment the peptides using Electron Transfer Dissociation (ETD) to generate MS/MS spectra. ETD is preferred for long, highly charged peptides as it preserves labile PTMs.

-

Analyze the MS/MS data using specialized software to identify the sequences and map the combinatorial PTMs.

Protocol 3: Native Chromatin Immunoprecipitation (ChIP)

This protocol is for performing ChIP on native (non-crosslinked) chromatin, which is ideal for studying histone modifications.

Materials:

-

Nuclear Isolation Buffer

-

MNase Digestion Buffer

-

Micrococcal Nuclease (MNase)

-

ChIP Dilution Buffer

-

Antibody specific to the PTM of interest

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution Buffer

-

Proteinase K

-

DNA purification kit

Procedure:

-

Isolate nuclei from cultured cells.

-

Resuspend nuclei in MNase Digestion Buffer and digest the chromatin with MNase to obtain predominantly mononucleosomes. The extent of digestion should be optimized.

-

Stop the reaction with EDTA and lyse the nuclei.

-

Clarify the chromatin by centrifugation.

-

Pre-clear the chromatin with Protein A/G beads.

-

Incubate the chromatin with an antibody specific to the novel PTM overnight at 4°C.

-

Add Protein A/G beads to capture the antibody-chromatin complexes.

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.

-

Elute the chromatin from the beads.

-

Reverse crosslinks (if any were used) and treat with RNase A and Proteinase K.

-

Purify the immunoprecipitated DNA.

-

Analyze the enriched DNA by qPCR or prepare a library for next-generation sequencing (ChIP-seq).

Protocol 4: In Vitro Histone Acylation Assay

This protocol can be adapted to test the ability of "writer" enzymes to catalyze novel acylations using different acyl-CoA donors.

Materials:

-

Recombinant histone H3

-

Recombinant HAT enzyme (e.g., p300)

-

Acyl-CoA of interest (e.g., lactyl-CoA, succinyl-CoA)

-

HAT assay buffer

-

Method for detection (e.g., radioactivity using 14C-labeled acyl-CoA, or fluorescence-based detection of Coenzyme A production)

Procedure:

-

Set up the reaction mixture containing HAT assay buffer, recombinant histone H3, and the HAT enzyme.

-

Initiate the reaction by adding the acyl-CoA donor.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding SDS-PAGE loading buffer).

-

Analyze the reaction products. This can be done by:

-

Autoradiography: If using a radiolabeled acyl-CoA.

-

Western blotting: Using an antibody specific to the novel PTM.

-

Mass spectrometry: To confirm the presence and site of the modification.

-

Fluorometric detection: Measuring the production of Coenzyme A.

-

VI. Conclusion and Future Directions

The discovery of novel, metabolism-linked PTMs on the histone H3 tail has fundamentally expanded our understanding of epigenetic regulation. It is now clear that the chromatin landscape is exquisitely sensitive to the metabolic state of the cell, providing a mechanism for adapting gene expression patterns to environmental cues.

For researchers and drug development professionals, this burgeoning field presents both exciting opportunities and significant challenges. The development of specific inhibitors or activators for the writers, erasers, and readers of these novel PTMs holds immense therapeutic potential for a range of diseases, including cancer, metabolic disorders, and inflammatory conditions.

Future research will likely focus on:

-

Deciphering the functional consequences of these novel PTMs in greater detail.

-

Elucidating the crosstalk between different novel acylations and classical PTMs.

-

Developing highly specific antibodies and chemical probes to facilitate the study of these modifications.

-

Identifying and characterizing the full complement of writers, erasers, and readers for each novel PTM.

As technology continues to advance, we can expect the catalog of histone PTMs to grow, further enriching our understanding of the intricate language of the histone code and its profound implications for human health and disease.

References

- 1. Quantification of histone modifications using 15N metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative Proteomic Analysis of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Analysis and Conformational Dynamics of the Histone H3 (1-20) Peptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-terminal tail of Histone H3, particularly the first 20 residues, is a critical hub for epigenetic regulation. This region is densely populated with sites for post-translational modifications (PTMs), which collectively form a "histone code" that is interpreted by various cellular machines to control gene expression, DNA repair, and other chromatin-templated processes.[1][2] As an intrinsically disordered peptide, H3 (1-20) lacks a stable tertiary structure, instead existing as a dynamic ensemble of conformations.[3][4] Understanding the structural properties and conformational dynamics of this peptide, both in its unmodified state and with various PTMs, is paramount for deciphering the mechanisms of epigenetic signaling and for the development of targeted therapeutics. This technical guide provides an in-depth overview of the key methodologies used to study the H3 (1-20) peptide, summarizes critical quantitative data, and offers detailed experimental protocols for researchers in the field.

Introduction: The Significance of the H3 (1-20) Tail

The fundamental repeating unit of chromatin is the nucleosome, where DNA is wrapped around a core of eight histone proteins (two each of H2A, H2B, H3, and H4).[5] Protruding from this core are the N-terminal histone tails, which are highly flexible and accessible to a vast array of enzymes that add or remove PTMs. The H3 (1-20) sequence (ARTKQTARKSTGGKAPRKQL) is particularly crucial, containing key residues like Lysine 4 (K4), Lysine 9 (K9), Serine 10 (S10), and Lysine 14 (K14) that are subject to modifications such as methylation and acetylation.

These modifications do not operate in isolation but form a complex signaling network. They can alter the local chromatin structure and, most importantly, create specific docking sites for "reader" proteins, which contain specialized domains like PHD fingers or Tudor domains that recognize specific PTMs. This recognition is the central mechanism by which the histone code is translated into downstream biological outcomes. The inherent flexibility of the H3 tail is not mere randomness; its conformational dynamics are finely tuned by PTMs and interactions with DNA and reader proteins, regulating the accessibility of binding epitopes.

Core Methodologies for Structural and Dynamic Analysis

The intrinsically disordered nature of the H3 (1-20) peptide makes it challenging to study with traditional high-resolution techniques like X-ray crystallography alone. A multi-pronged approach combining spectroscopy and computational modeling is essential.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for studying the structure and dynamics of flexible peptides in solution at atomic resolution. It can provide information on transient secondary structures, identify residues involved in binding interactions through chemical shift perturbations, and quantify motion on picosecond-to-nanosecond timescales through relaxation measurements.

-

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a rapid and effective method for assessing the secondary structure content of peptides in solution. By measuring the differential absorption of circularly polarized light in the far-UV region (190-250 nm), one can determine the relative proportions of α-helix, β-sheet, and random coil conformations, providing insights into how PTMs or binding events induce global structural changes.

-

Molecular Dynamics (MD) Simulations: MD simulations provide a computational lens to view the conformational landscape of the H3 (1-20) peptide over time. By simulating the atomic motions based on a given force field, MD can reveal transient structures, characterize the timescales of dynamic processes, and provide a detailed, atomistic model of how the peptide interacts with other molecules, such as DNA or reader proteins.

Quantitative Data Summary

The following tables summarize key quantitative findings from structural and dynamic studies of the Histone H3 tail.

Table 1: Conformational Dynamics Parameters from NMR Relaxation Studies

| System Context | H3 Tail Residues | Correlation Time (τc) | Reference |

|---|---|---|---|

| "Minimal" 147 bp DNA Mononucleosome | ~1-35 | 4.6 to 11.6 ns (avg. 8.3 ns) | |

| 187 bp DNA Mononucleosome (with 20 bp linkers) | ~1-35 | ~12 to ~20 ns (avg. ~15 ns) | |

| Nucleosome Array (15 bp linker DNA) | ~1-35 | 8.6 to 15.5 ns (avg. 12.0 ns) |

Note: The successive reduction in H3 tail dynamics (increase in τc) highlights how transient electrostatic interactions with linker DNA attenuate the tail's mobility.

Table 2: Secondary Structure Content from Circular Dichroism (CD) Spectroscopy

| Histone H3 State | α-Helix Content | β-Strand Content | Notes | Reference |

|---|---|---|---|---|

| Unmodified H3 | Baseline | Baseline | Native state reference. | |

| H3K9me1 | Increased | Decreased | Monomethylation induces α-helical structure. | |

| H3K9me2 | Increased | Decreased | Dimethylation also induces α-helical structure. | |

| H3K9me3 | Decreased | Increased | Trimethylation leads to a loss of α-helix and gain of β-strand content. |

Note: These global structural alterations suggest that PTMs can induce changes distant from the modification site, which may regulate interactions with other molecules.

Table 3: Binding Affinities of H3 Peptides to Reader Domains

| H3 Peptide (1-15) | Reader Domain | Technique | Dissociation Constant (Kd) | Reference |

|---|---|---|---|---|

| H3K4me0 | BPTF PHD Finger | NMR Titration | > 1 mM | |

| H3K4me1 | BPTF PHD Finger | NMR Titration | ~450 µM | |

| H3K4me2 | BPTF PHD Finger | NMR Titration | ~15 µM | |

| H3K4me3 | BPTF PHD Finger | NMR Titration | ~1.5 µM |

Note: The binding affinity increases dramatically with the methylation state of K4, demonstrating the high specificity of the reader domain for the H3K4me3 mark.

Visualizing Workflows and Pathways

Diagrams generated using Graphviz provide a clear visual representation of complex processes.

References

- 1. Identification of protein complexes that bind to histone H3 combinatorial modifications using super-SILAC and weighted correlation network analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identifying novel proteins recognizing histone modifications using peptide pull-down assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conformational Dynamics of Histone H3 Tails in Chromatin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Unveiling the Conformational Dynamics of the Histone Tails Using Markov State Modeling - PMC [pmc.ncbi.nlm.nih.gov]

The Unwavering Blueprint: An In-depth Guide to the Evolutionary Conservation of the Histone H3 N-terminal Tail

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-terminal tail of histone H3, a fundamental component of chromatin, stands as a testament to remarkable evolutionary conservation. This protruding, largely unstructured domain is a critical hub for a multitude of post-translational modifications (PTMs) that orchestrate the intricate dance of gene expression, DNA repair, and chromosome condensation. Its sequence and the specific residues targeted for modification have remained virtually unchanged across vast evolutionary distances, from yeast to humans, underscoring their indispensable role in eukaryotic biology. This technical guide delves into the core aspects of this conservation, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms. The profound conservation of the H3 tail not only highlights its fundamental importance but also validates it as a prime target for therapeutic intervention in a host of human diseases, including cancer.

The Bedrock of Epigenetics: Sequence and PTM Conservation

The histone H3 N-terminal tail, typically comprising the first 35-40 amino acids, is subject to intense evolutionary pressure.[1] This conservation is not merely for structural integrity but is intrinsically linked to its function as a signaling platform.[1] Covalent modifications to the tail residues drive its high sequence conservation, ensuring that the epigenetic language remains coherent across species.[1]

Extreme Sequence Identity Across Eukarya

The amino acid sequence of the histone H3 N-terminal tail exhibits an exceptionally high degree of conservation across diverse eukaryotic lineages. This conservation ensures that the positions of key amino acids, which are substrates for post-translational modifications, remain constant.

| Organism | Phylum/Kingdom | H3 N-terminal Sequence (residues 1-38) | % Identity to Homo sapiens |

| Homo sapiens | Chordata | ARTKQTARKSTGGKAPRKQLATKAARKSAPATGGVK | 100% |

| Mus musculus | Chordata | ARTKQTARKSTGGKAPRKQLATKAARKSAPATGGVK | 100% |

| Danio rerio | Chordata | ARTKQTARKSTGGKAPRKQLATKAARKSAPATGGVK | 100% |

| Drosophila melanogaster | Arthropoda | ARTKQTARKSTGGKAPRKQLATKAARKSAPATGGVK | 100% |

| Caenorhabditis elegans | Nematoda | ARTKQTARKSTGGKAPRKQLATKAARKSAPSTGGVK | 97.4% |

| Arabidopsis thaliana | Viridiplantae | ARTKQTARKSTGGKAPRKQLATKAARKSAPATGGVK | 100% |

| Saccharomyces cerevisiae | Fungi | ARTKQTARKSTGGKAPRKQLATKAARKSAPSTGGVK | 97.4% |

| Tetrahymena thermophila | Ciliophora | ARTKQTARKSTGGKAPRKQLATKAARKSAPATGGVK | 100% |

Note: Sequences are for the canonical H3. Variants may have slight differences. The high identity highlights the functional constraints on this region.

A Conserved Lexicon: Post-Translational Modifications (PTMs)

The functional significance of the H3 tail's conservation is most evident in the pattern of its PTMs. These modifications, dynamically added and removed by "writer" and "eraser" enzymes, create a complex signaling network often referred to as the "histone code".[2] This code is interpreted by "reader" proteins, which contain specialized domains that recognize specific modifications and recruit other factors to modulate chromatin structure and gene activity. The extreme conservation of key lysine (B10760008) and arginine residues predicts that these PTMs are present across the vast majority of eukaryotes.

| Residue | Modification | "Writer" Enzymes (Examples) | "Eraser" Enzymes (Examples) | General Function |

| K4 | Methylation (me1/2/3) | KMT2/MLL family | KDM1/LSD1, KDM5/JARID1 | Activation (especially H3K4me3 at promoters) |

| Acetylation (ac) | HATs (e.g., Gcn5, p300/CBP) | HDACs | Activation | |

| K9 | Methylation (me1/2/3) | SUV39H1, SETDB1, G9a | KDM3/JMJD1, KDM4/JMJD2 | Repression (especially H3K9me3 in heterochromatin) |

| Acetylation (ac) | HATs (e.g., Gcn5, p300/CBP) | HDACs, Sirtuins | Activation | |

| R17 | Methylation (me2a) | CARM1 (PRMT4) | - | Activation |

| K23 | Acetylation (ac) | HATs | HDACs | Activation |

| K27 | Methylation (me1/2/3) | EZH2 (PRC2 complex) | KDM6/UTX, JMJD3 | Repression (Polycomb-mediated) |

| Acetylation (ac) | p300/CBP | HDACs, Sirtuins | Activation | |

| S28 | Phosphorylation (ph) | Aurora Kinase B | Protein Phosphatases | Mitotic chromosome condensation |

| K36 | Methylation (me1/2/3) | SETD2, NSD family | KDM2/JHDM1, KDM4/JMJD2 | Transcription elongation , splicing, DNA repair |

| Acetylation (ac) | Gcn5, p300/CBP | HDACs | Activation |

Visualizing the Conservation Logic

The conservation of the H3 tail is not random; it underpins a logical framework for epigenetic regulation. This can be visualized as a signaling pathway where modifications dictate downstream cellular events.

Caption: The Histone Code signaling pathway for the H3 N-terminal tail.

Experimental Protocols for Studying H3 Tail Conservation and Modification

Analyzing the conservation and functional role of the H3 N-terminal tail requires a robust set of molecular biology techniques. Here, we provide detailed protocols for three cornerstone methodologies.

Western Blotting for Histone Modification Analysis

Western blotting is a primary method for detecting the presence and relative abundance of specific histone modifications. Due to their small size, special considerations are needed for optimal resolution and transfer.

Materials:

-

Cell or tissue samples

-

Nuclear Isolation Buffer (NIB)

-

0.4 N Sulfuric Acid for acid extraction

-

Trichloroacetic acid (TCA)

-

Acetone

-

LDS sample buffer with 100 mM DTT

-

15% Bis-Tris or high-percentage Tris-Glycine SDS-PAGE gels

-

0.2 µm pore size nitrocellulose membrane

-

Transfer buffer (e.g., Towbin) with 20% methanol

-

Blocking buffer: 5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20)

-

Primary antibodies specific for histone modifications (e.g., anti-H3K4me3, anti-H3K9ac) and a loading control (e.g., anti-H3, anti-H4)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Histone Extraction:

-

Isolate nuclei from cells or tissues using a hypotonic lysis buffer (NIB).

-

Perform acid extraction of histones from the nuclear pellet using 0.4 N H₂SO₄ overnight at 4°C.

-

Precipitate histones from the supernatant by adding TCA to a final concentration of 33%. Incubate on ice for at least 1 hour.

-

Pellet the histones by centrifugation, wash twice with ice-cold acetone, and air-dry the pellet.

-

Resuspend the histone pellet in ddH₂O and quantify using a protein assay (e.g., Bradford or BCA).

-

-

Sample Preparation and SDS-PAGE:

-

For each sample, dilute 1-5 µg of histones in 1X LDS sample buffer with 100 mM DTT.

-

Heat samples at 95°C for 5 minutes.

-

Load samples onto a high-percentage (e.g., 15%) SDS-PAGE gel. Include a pre-stained protein ladder.

-

Run the gel at a constant voltage (e.g., 150-200 V) until the dye front is near the bottom.

-

-

Protein Transfer:

-

Transfer proteins from the gel to a 0.2 µm nitrocellulose membrane using a wet or semi-dry transfer system for 60-90 minutes.

-

Confirm transfer efficiency by Ponceau S staining of the membrane.

-

-

Immunoblotting:

-

Block the membrane in 5% BSA/TBST for 1 hour at room temperature with gentle agitation.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane again, three times for 10 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system. Quantify band intensity relative to the total histone loading control.

-

Chromatin Immunoprecipitation (ChIP)

ChIP is a powerful technique used to map the genomic location of specific histone modifications in vivo. It involves cross-linking proteins to DNA, shearing the chromatin, and using an antibody to immunoprecipitate the histone modification of interest along with its associated DNA.

Materials:

-

Cells or tissues

-

Formaldehyde (B43269) (37%)

-

Cell Lysis Buffer

-

Nuclear Lysis Buffer

-

Sonicator (e.g., Bioruptor) or Micrococcal Nuclease (for Native ChIP)

-

ChIP Dilution Buffer

-

Antibody specific to the histone modification of interest

-

Protein A/G magnetic beads

-

Wash Buffers (low salt, high salt, LiCl)

-

Elution Buffer

-

Proteinase K

-

RNase A

-

Reagents for DNA purification (e.g., phenol-chloroform or spin columns)

-

Reagents for qPCR or library preparation for sequencing (ChIP-seq)

Procedure:

-

Cross-linking:

-

Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quench the reaction by adding glycine to a final concentration of 125 mM.

-

-

Chromatin Preparation:

-

Harvest and lyse cells to release nuclei.

-

Lyse the nuclei and shear the chromatin into fragments of 200-800 bp using sonication. The optimal sonication conditions must be empirically determined.

-

Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.

-

-

Immunoprecipitation (IP):

-

Pre-clear the chromatin with Protein A/G beads to reduce non-specific binding.

-

Incubate a portion of the chromatin with an antibody specific to the target histone modification overnight at 4°C. Set aside a small fraction as the "input" control.

-

Add Protein A/G beads to the antibody-chromatin mixture and incubate for 2-4 hours to capture the immune complexes.

-

-

Washes:

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA. A final wash is performed with TE buffer.

-

-

Elution and Reverse Cross-linking:

-

Elute the chromatin from the beads using an elution buffer (e.g., SDS-based).

-

Reverse the formaldehyde cross-links by incubating the eluates and the input control at 65°C for several hours (or overnight) in the presence of high salt.

-

-

DNA Purification:

-

Treat the samples with RNase A and then Proteinase K to degrade RNA and proteins.

-

Purify the DNA using phenol-chloroform extraction or a DNA purification spin column kit.

-

-

Analysis:

-

The purified DNA can be analyzed by qPCR to quantify the enrichment of the modification at specific gene loci or by high-throughput sequencing (ChIP-seq) to map its distribution genome-wide.

-

Mass Spectrometry for Comprehensive PTM Analysis

Mass spectrometry (MS) offers an unbiased, high-throughput approach to identify and quantify a wide array of histone PTMs, including novel modifications and their combinations. The "bottom-up" strategy is most common, involving the enzymatic digestion of histones into peptides prior to analysis.

Materials:

-

Purified histones (as in section 3.1)

-

Propionic anhydride (B1165640) (for derivatization)

-

Ammonium (B1175870) bicarbonate

-

Trypsin (sequencing grade)

-

Formic acid

-

Acetonitrile (B52724) (HPLC grade)

-

C18 desalting tips/columns

-

Nano-liquid chromatography (nLC) system

-

High-resolution tandem mass spectrometer (e.g., Orbitrap)

Procedure:

-

Histone Derivatization and Digestion:

-

Resuspend purified histones in ammonium bicarbonate.

-

Perform chemical derivatization by adding propionic anhydride. This step converts primary amines on unmodified and monomethylated lysines to propionamides, preventing trypsin cleavage at these sites and improving chromatographic properties. Repeat this step.

-

Digest the derivatized histones with trypsin overnight at 37°C. Trypsin will now only cleave after arginine residues.

-

Perform a second round of propionylation to derivatize the newly created peptide N-termini.

-

-

Peptide Desalting:

-

Acidify the peptide solution with formic acid.

-

Desalt and concentrate the peptides using a C18 StageTip or similar desalting column.

-

Elute the peptides and dry them in a vacuum centrifuge.

-

-

nLC-MS/MS Analysis:

-

Resuspend the peptides in a solution suitable for mass spectrometry (e.g., 0.1% formic acid in water).

-

Inject the sample into a nano-liquid chromatography system coupled to a tandem mass spectrometer.

-

Separate the peptides using a gradient of increasing acetonitrile over a C18 analytical column.

-

The mass spectrometer acquires data in a data-dependent acquisition (DDA) mode. It cycles between a full MS scan to measure peptide masses and several MS/MS scans to fragment selected peptides, revealing their sequence and modification sites.

-

-

Data Analysis:

-

Process the raw MS data using specialized software (e.g., MaxQuant, Mascot, Proteome Discoverer).

-

Search the MS/MS spectra against a histone sequence database, specifying the potential modifications (e.g., propionylation, acetylation, methylation) to identify the modified peptides.

-

Quantify the relative abundance of each modification by comparing the peak areas of the corresponding peptides across different samples.

-

Caption: A typical experimental workflow for Chromatin Immunoprecipitation Sequencing (ChIP-seq).

Conclusion

The profound evolutionary conservation of the histone H3 N-terminal tail sequence and its post-translational modification sites highlights its non-negotiable role in the regulation of the eukaryotic genome. This stability provides a common language for chromatin-modifying enzymes and effector proteins from yeast to humans, governing fundamental processes of life. The methodologies detailed herein provide a robust framework for researchers to probe this intricate system. For drug development professionals, the unwavering nature of this epigenetic hub presents a conserved and attractive target for therapeutic strategies aimed at correcting the aberrant epigenetic landscapes that underlie many human diseases. Understanding this conserved blueprint is, therefore, central to advancing both fundamental biology and translational medicine.

References

A Technical Guide to Histone H3 (1-20) Modifications: Roles in Developmental Biology and Cell Fate

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The N-Terminal Tail of Histone H3 as a Regulatory Hub

The N-terminal tails of core histones, particularly Histone H3, function as critical platforms for a diverse array of post-translational modifications (PTMs). These modifications, occurring within the first 20 amino acids, constitute a significant portion of the "histone code," a hypothesis suggesting that specific combinations of PTMs can be read by cellular machinery to dictate downstream biological outcomes. In the context of developmental biology, the dynamic addition and removal of these marks on the H3 tail are fundamental to the regulation of chromatin structure, DNA accessibility, and gene expression.[1][2] This intricate signaling network governs pivotal cellular processes, including the maintenance of pluripotency, lineage commitment, and the precise orchestration of gene expression programs that drive embryonic development.[3][4] This guide provides an in-depth technical overview of key H3 (1-20) modifications, their functional roles, the experimental protocols used for their study, and their implications for therapeutic discovery.

Key Histone H3 (1-20) Modifications and Their Functional Roles

The N-terminal tail of Histone H3 is a hotspot for modifications, with lysine (B10760008) (K) and arginine (R) residues being primary targets. The most extensively studied of these include methylation and acetylation.

Lysine Methylation: A Versatile Signal

Lysine methylation is a highly versatile modification, existing in mono-, di-, and tri-methylated states, each often having distinct functional consequences.

-

H3 Lysine 4 Trimethylation (H3K4me3): Predominantly associated with the transcription start sites (TSSs) of active or poised genes, H3K4me3 is a hallmark of transcriptional activation.[5][6] It facilitates gene expression by recruiting chromatin remodeling complexes, such as the NURF complex, which makes DNA more accessible to the transcriptional machinery.[7] In embryonic stem cells (ESCs), H3K4me3 is found at key developmental genes, holding them in a "bivalent" state, ready for rapid activation upon differentiation cues.[7][8] The breadth of H3K4me3 domains is also functionally significant; broad domains (wider than 5 kb) are linked to genes that define cell identity and function and are associated with enhanced transcriptional consistency.[9][10][11]

-

H3 Lysine 9 Trimethylation (H3K9me3): In stark contrast to H3K4me3, H3K9me3 is a canonical mark of condensed, silent heterochromatin.[4][12] It plays a crucial role in silencing repetitive DNA elements and repressing lineage-inappropriate genes, thereby acting as a barrier to cell fate changes and helping to maintain cellular identity.[4][13] During early embryonic development, H3K9me3 undergoes extensive reprogramming.[12][14] For instance, high-resolution mapping in mouse embryos has shown that while H3K9me3 is present on some developmental genes in oocytes, it is largely lost by the two-cell stage before being re-established in a lineage-specific manner after implantation.[4][14]

-

H3 Lysine 27 Trimethylation (H3K27me3): This repressive mark is deposited by the Polycomb Repressive Complex 2 (PRC2) and is essential for the stable silencing of key developmental genes, including the HOX gene clusters, during embryogenesis and lineage commitment.[3][13] Unlike the highly compacted chromatin associated with H3K9me3, H3K27me3-marked regions can remain accessible to transcription factors, suggesting a distinct, "facultative" mode of silencing that allows for more dynamic regulation.[12][13] The establishment of H3K27me3 is a developmentally timed event, with levels increasing significantly from the blastula to gastrula stage in organisms like Xenopus tropicalis.[3]

Bivalent Domains: Poised for Activation